molecular formula C14H20N2O2 B11865584 benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate

benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate

Cat. No.: B11865584
M. Wt: 248.32 g/mol
InChI Key: MPUUQCYYEPBMGD-UHFFFAOYSA-N
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Description

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate is a chiral cyclobutane-based building block of interest in medicinal chemistry and drug discovery. Compounds featuring a rigid cis-configured cyclobutane ring are valued for their ability to impose conformational constraints, which can enhance a drug molecule's potency and selectivity by reducing its conformational entropy upon binding to a biological target . The benzyloxycarbonyl (Cbz) group serves as a versatile protecting group for amines, readily removable under mild conditions to unveil the free amine functionality for further synthetic elaboration . Similarly, the cis relationship of substituents on the cyclobutane ring is a critical structural feature that can be exploited to control the three-dimensional orientation of pharmacophores . This compound is strictly intended for research applications in a laboratory setting. It is not intended for diagnostic or therapeutic uses. Please consult the safety data sheet prior to use.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-[(3-amino-1-methylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(7-12(15)8-14)10-16-13(17)18-9-11-5-3-2-4-6-11/h2-6,12H,7-10,15H2,1H3,(H,16,17)

InChI Key

MPUUQCYYEPBMGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with cis-3-amino-1-methylcyclobutylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Analysis : SHELX-based crystallography () could resolve the target compound’s cis-cyclobutyl conformation, aiding in understanding steric and electronic effects .
  • Synthetic Optimization : ’s microwave-assisted methods suggest pathways to improve the target compound’s yield and purity .
  • Data Limitations : Key parameters (e.g., melting point, solubility) for the target compound are unavailable in the evidence, necessitating experimental validation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate?

Answer: The synthesis of this carbamate involves multi-step organic reactions, typically starting with cyclobutane derivatives. Key steps include:

  • Amine Protection : The cis-3-amino group on the cyclobutane ring is protected using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in dichloromethane) to prevent side reactions .
  • Coupling Reactions : The methylcyclobutylmethylamine intermediate is coupled with activated carbamate precursors (e.g., benzyl carbamoyl chloride) in polar aprotic solvents (e.g., DMF) at 0–25°C .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventTemperatureYield (%)Purity (%)Reference
Amine ProtectionDCM/NaHCO₃0–25°C75–8590–95
Coupling in DMFDMF25°C60–7085–90
Continuous FlowEthanol50°C80–85>95

Q. How is the compound characterized to confirm its structural integrity and purity?

Answer: A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the cis configuration of the cyclobutyl group and carbamate linkage. Key signals include δ 4.8–5.2 ppm (benzyl CH₂) and δ 1.2–1.5 ppm (methylcyclobutyl protons) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 305.18) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans) at the cyclobutyl ring impact biological activity?

Answer: The cis configuration is critical for binding to neuroactive targets. Experimental approaches include:

  • Enantioselective Synthesis : Chiral catalysts (e.g., Jacobsen’s catalyst) yield enantiopure cis isomers .
  • Pharmacological Assays : Comparative studies using cis and trans isomers in neuronal cell lines show 10–20× higher activity for the cis form in inhibiting neurotransmitter reuptake .
  • Molecular Docking : Simulations reveal cis isomers form stronger hydrogen bonds with active sites of monoamine transporters .

Q. Table 2: Activity Comparison of Cis vs. Trans Isomers

IsomerIC₅₀ (nM)Binding Affinity (Kd, nM)Reference
Cis50 ± 512 ± 2
Trans500 ± 50150 ± 20

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Answer: Discrepancies often arise from methodological differences. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., SH-SY5Y) and buffer conditions (pH 7.4, 37°C) .
  • Metabolic Stability Tests : Evaluate compound degradation in vitro (e.g., liver microsomes) to account for variability in active concentrations .
  • Data Normalization : Report IC₅₀ values relative to a positive control (e.g., imipramine for neurotransmitter inhibition) .

Q. What strategies optimize the compound’s stability under physiological conditions?

Answer:

  • pH Adjustment : Buffered solutions (pH 6.8–7.4) minimize carbamate hydrolysis .
  • Prodrug Design : Replace the benzyl group with enzymatically cleavable moieties (e.g., p-nitrophenyl) to enhance serum stability .
  • Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent moisture-induced degradation .

Q. How can computational methods guide the design of derivatives with improved efficacy?

Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for methylcyclobutyl modifications .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity early in design .

Q. Table 3: Key Parameters for Derivative Design

ParameterTarget RangeMethod
LogP2.0–3.5QSAR
H-bond Acceptors≤5FEP Simulations
Metabolic Stability (t₁/₂)>60 min (microsomes)HPLC-MS

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Catalyst Recycling : Immobilize chiral catalysts on silica supports to reduce costs .
  • Flow Chemistry : Continuous reactors improve temperature control and enantioselectivity (>90% ee) .
  • In-line Analytics : PAT (Process Analytical Technology) monitors purity in real-time using IR spectroscopy .

Q. How does the compound interact with non-target proteins, and how can off-target effects be minimized?

Answer:

  • Proteomic Profiling : Use affinity chromatography and mass spectrometry to identify off-target binders (e.g., cytochrome P450 isoforms) .
  • Selective Modifications : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-specific interactions .
  • Dose Optimization : Pharmacokinetic studies determine the therapeutic window (e.g., 10–50 mg/kg in rodent models) .

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